3-(3-Bromopropyl)-1-isopropyl-1h-pyrazole
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Overview
Description
3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromopropyl group and an isopropyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole typically involves the reaction of 1-isopropyl-1H-pyrazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the bromopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the pyrazole.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Propyl-substituted pyrazole.
Scientific Research Applications
3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromopropyl)-1H-pyrazole: Lacks the isopropyl group, making it less sterically hindered.
3-(3-Chloropropyl)-1-isopropyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
3-(3-Bromopropyl)-1-methyl-1H-pyrazole: Contains a methyl group instead of an isopropyl group, affecting its physical and chemical properties.
Uniqueness
3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is unique due to the presence of both the bromopropyl and isopropyl groups, which confer specific reactivity and steric properties
Biological Activity
3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of this specific pyrazole derivative, summarizing key findings from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of isopropyl hydrazine with appropriate carbonyl compounds. The structural characteristics include a bromopropyl group, which may enhance lipophilicity and biological activity by facilitating membrane penetration.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.55 to 6.56 μg/mL against Gram-positive bacteria and 3.30 to 6.27 μg/mL against Gram-negative bacteria .
Anticancer Properties
Pyrazoles have also been investigated for their anticancer effects. In vitro studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For example, a closely related compound showed IC50 values around 49.85 μM, indicating significant growth inhibition in cancer cells . The mechanism often involves the disruption of microtubule dynamics, similar to known chemotherapeutic agents like paclitaxel.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has been attributed to their ability to inhibit pro-inflammatory cytokines and related pathways. Some derivatives have been shown to significantly reduce levels of IL-6 and TNF-α in experimental models, suggesting that this compound may possess similar properties .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 1-position of the pyrazole ring significantly influenced antimicrobial activity. The compound with a bromopropyl substituent showed enhanced efficacy compared to its unsubstituted analogs.
Case Study 2: Anticancer Activity
A study evaluating the cytotoxic effects of various pyrazole derivatives on human cancer cell lines demonstrated that those with alkyl substituents exhibited superior antiproliferative effects. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analyses.
Research Findings Summary Table
Activity Type | Related Compound | IC50/MIC Values | Mechanism |
---|---|---|---|
Antimicrobial | This compound | MIC: 3.55–6.56 μg/mL (Gram+) | Disruption of bacterial cell wall synthesis |
MIC: 3.30–6.27 μg/mL (Gram-) | Enhanced membrane permeability | ||
Anticancer | Similar pyrazoles | IC50: ~49.85 μM | Induction of apoptosis, microtubule disruption |
Anti-inflammatory | Various pyrazoles | Cytokine reduction | Inhibition of inflammatory pathways |
Properties
Molecular Formula |
C9H15BrN2 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-(3-bromopropyl)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-8(2)12-7-5-9(11-12)4-3-6-10/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
CNBQSJKOOCOWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CCCBr |
Origin of Product |
United States |
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